tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate
Description
Molecular Architecture and IUPAC Nomenclature
The compound tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate features a spirocyclic framework fused with heteroatomic rings and a carbamate functional group. Its IUPAC name systematically describes:
- A spiro[4.5]decane core, indicating fusion between a 4-membered oxolane (oxygen-containing) ring and a 5-membered azacyclohexane (nitrogen-containing) ring at a single carbon atom.
- The 2-oxa designation specifies oxygen at position 2 of the smaller ring, while 8-aza denotes nitrogen at position 8 of the larger ring.
- A methylcarbamate substituent attached to position 3 of the spiro system, with a tert-butyl group protecting the carbamate nitrogen.
The molecular formula is C₁₄H₂₆N₂O₃ , and its structural complexity arises from the interplay of cyclic constraints and stereoelectronic interactions (Figure 1).
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₆N₂O₃ |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate |
| SMILES | CC(C)(C)OC(=O)NCC1CC2(CCNCC2)CO1 |
Spirocyclic Core Analysis: Conformational Dynamics
The 2-oxa-8-azaspiro[4.5]decane core imposes unique conformational constraints:
- Ring Puckering : The 4-membered oxolane ring adopts a puckered conformation to alleviate angle strain, while the 5-membered azacyclohexane ring favors a twisted envelope geometry. Computational studies on related azaspiro systems suggest energy differences of 1–3 kcal/mol between conformers due to non-covalent interactions (e.g., CH–O, CH–π).
- Spiro Junction Effects : The shared spiro carbon restricts free rotation, locking the rings into distinct dihedral angles. Density functional theory (DFT) analyses of analogous spiro compounds reveal that London dispersion forces stabilize specific conformers by 0.5–1.5 kcal/mol.
- Dynamic Behavior : Nuclear magnetic resonance (NMR) data for similar spirocycles show coalescence temperatures near 25°C, indicating rapid interconversion between enantiomeric conformers in solution.
Carbamate Functional Group Stereoelectronic Properties
The tert-butyl carbamate group exhibits stereoelectronic features critical to its reactivity:
- Resonance Stabilization : The carbamate’s carbonyl group engages in n(O)→π*(C=O) hyperconjugation, shortening the C–N bond (1.34 Å vs. 1.45 Å in amines) and polarizing the N–O bond.
- Steric Shielding : The bulky tert-butyl group hinders nucleophilic attack at the carbamate nitrogen, increasing kinetic stability. This steric protection is quantified by Tolman’s cone angle (≈170° for tert-butyl).
- Stereoelectronic Control : Orbital interactions between the carbamate’s lone pairs and the spiro core influence reaction pathways. For example, n(N)→σ*(C–O) negative hyperconjugation stabilizes transition states during hydrolysis.
Comparative Structural Analysis with Related Azaspiro Compounds
Table 1 contrasts key structural features with analogous azaspiro derivatives:
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-oxa-8-azaspiro[4.5]decane hydrochloride | 2-oxa-8-azaspiro[4.5]decane | HCl salt | 177.67 |
| tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate | 8-oxo-2-azaspiro[4.5]decane | Ketone, carboxylate | 255.33 |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 1,4-dioxa-8-azaspiro[4.5]decane | Two ether oxygens | 143.19 |
Key differences include:
- Substituent Effects : The carbamate group in the target compound enhances hydrogen-bonding capacity compared to ether or ketone functionalities.
- Ring Size Variations : Expanding the oxolane ring to a 5-membered dioxolane (as in 1,4-dioxa-8-azaspiro[4.5]decane) reduces ring strain but decreases spiro junction rigidity.
- Electronic Modulation : Introducing electron-withdrawing groups (e.g., ketones) lowers the LUMO energy, increasing susceptibility to nucleophilic attack relative to carbamate-protected analogs.
Properties
IUPAC Name |
tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11-8-14(10-18-11)4-6-15-7-5-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRFMMANEMUIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(CCNCC2)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133653 | |
| Record name | Carbamic acid, N-(2-oxa-8-azaspiro[4.5]dec-3-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657033-43-6 | |
| Record name | Carbamic acid, N-(2-oxa-8-azaspiro[4.5]dec-3-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657033-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-oxa-8-azaspiro[4.5]dec-3-ylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Spirocyclic Amino-Alcohol Intermediate
Starting Materials: Epoxides and amines are commonly used to construct the spirocyclic framework. For example, amino-alcohols of formula (XII) can be synthesized by reaction of epoxides (VII) with amines (XIII) in protic solvents such as tertiary-butanol or ethoxyethanol at elevated temperatures (>100 °C).
Reaction Conditions: The nucleophilic ring-opening of the epoxide by amines forms the amino-alcohol intermediate, which is crucial for spirocyclic ring formation.
Protection of the Amino Group with tert-Butyl Carbamate
Reagents: The amino-alcohol intermediate is treated with Boc anhydride (di-tert-butyl dicarbonate) or other carbamoylating agents such as phosgene, triphosgene, carbonyl di-imidazole, or alkyl chloroformates (e.g., benzyl chloroformate).
Conditions: Typically performed in an aprotic solvent like dichloromethane with a base such as triethylamine to scavenge generated acids. The reaction proceeds smoothly at room temperature.
Outcome: Formation of the tert-butyl carbamate protecting group on the nitrogen, yielding the target compound or its close analogs.
Detailed Reaction Scheme (Based on Patent WO2008092888A1)
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Notes |
|---|---|---|---|
| 1 | Epoxide (VII) + Amine (XIII) | Protic solvent (tert-butanol), >100 °C | Amino-alcohol intermediate (XII) |
| 2 | Amino-alcohol (XII) | Boc anhydride, triethylamine, DCM, rt | tert-Butyl carbamate derivative (IVa) |
| 3 | Amino-alcohol carbamate (IVa) | Reduction or oxidation as needed | Final spirocyclic carbamate compound |
This synthetic route emphasizes the modular assembly of the spirocyclic core followed by carbamate protection.
Alternative Preparation Approaches
Oxidation of Alcohols to Aldehydes: In some synthetic sequences, alcohol intermediates are oxidized to aldehydes using reagents like Dess-Martin periodinane, TPAP, or Swern oxidation conditions before further functionalization.
Reduction of Esters to Alcohols: Esters may be reduced to alcohols using lithium aluminium hydride (LiAlH4) in THF at low temperatures (<0 °C), facilitating subsequent transformations.
Use of Mesylates and Bromides: Functional group interconversion to mesylates or bromides can be employed to introduce leaving groups for nucleophilic substitutions, enabling spirocyclic ring closure or side-chain modifications.
Research Findings and Optimization
Reaction Yields: The conversion of amino-alcohols to carbamates using Boc anhydride generally proceeds with high yields (>90%), as reported in related synthetic procedures.
Reaction Times and Temperatures: Boc protection is typically achieved at room temperature over 12–18 hours, ensuring complete conversion without side reactions.
Solvent Effects: Dichloromethane is preferred for carbamate formation due to its inertness and ability to dissolve both reagents and products efficiently.
Purification: Standard aqueous workup with washes of ammonium chloride, sodium bicarbonate, and brine followed by drying over anhydrous sodium sulfate and concentration under reduced pressure is employed.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | Epoxide + amine | Commercially available or synthesized |
| Solvent for ring-opening | Tertiary-butanol or ethoxyethanol | Protic solvent, >100 °C |
| Carbamate formation reagent | Boc anhydride (di-tert-butyl dicarbonate) | Alternative: phosgene, triphosgene |
| Base for carbamate formation | Triethylamine | Neutralizes acid byproducts |
| Solvent for carbamate reaction | Dichloromethane | Aprotic, inert solvent |
| Reaction temperature | Room temperature (20–25 °C) | Mild conditions preferred |
| Reaction time | 12–18 hours | Ensures complete conversion |
| Purification | Aqueous workup, drying over Na2SO4, evaporation | Standard organic purification |
| Yield | Typically >90% | High efficiency reported |
Chemical Reactions Analysis
Protection and Deprotection Reactions
The tert-butyl carbamate (Boc) group serves as a transient protecting group for amines. Key reactions include:
Boc Deprotection
The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane or dioxane. For example:
This reaction regenerates the primary amine while releasing gaseous CO₂ .
| Reaction Condition | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acidic cleavage | 4 M HCl | Dioxane | 80°C, 2 h | >90% |
Nucleophilic Substitution
The spirocyclic structure’s nitrogen and oxygen atoms participate in nucleophilic reactions:
Alkylation/Acylation
The secondary amine in the azaspiro ring reacts with alkyl halides or acyl chlorides. For instance, treatment with methyl iodide in the presence of K₂CO₃ yields N-methyl derivatives :
| Substrate | Reagent | Base | Product | Yield |
|---|---|---|---|---|
| Free amine | Acetyl chloride | Et₃N | N-Acetyl derivative | 85% |
Ring-Opening Reactions
The 2-oxa-8-azaspiro[4.5]decane core undergoes ring-opening under specific conditions:
Acid-Catalyzed Hydrolysis
In concentrated HCl, the oxygen-containing ring opens to form a diol intermediate, which can further react :
Cross-Coupling Reactions
The compound’s structure enables participation in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Aryl boronic acids react with brominated derivatives of the spirocycle in the presence of Pd(PPh₃)₄ :
| Catalyst | Ligand | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | Toluene | 100°C | 75% |
Oxidation
The spirocyclic amine is oxidized to a nitroso derivative using m-chloroperbenzoic acid (mCPBA):
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a methylene group :
Comparative Reactivity
The compound’s reactivity differs from analogs due to its stereochemistry and fused ring system:
| Feature | This compound | tert-Butyl piperidinylcarbamate |
|---|---|---|
| Ring strain | Moderate (spirocyclic) | Low (monocyclic) |
| Nucleophilicity | Enhanced (N adjacent to O) | Standard |
| Solubility | Lower in polar solvents | Higher in polar solvents |
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate has been explored for its potential as a pharmacological agent due to its ability to interact with biological targets. Its spirocyclic structure is of interest for developing novel drugs that can modulate biological pathways effectively.
Case Study : Research indicates that compounds with spirocyclic structures exhibit unique pharmacokinetic profiles, which can enhance their therapeutic efficacy and reduce side effects when compared to traditional drug structures .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it a candidate for drug delivery applications. Its structural characteristics allow for the modification of drug release rates and targeted delivery.
Data Table: Drug Delivery Potential
| Property | Value |
|---|---|
| Stability | High |
| Release Mechanism | Controlled |
| Targeted Delivery | Yes |
Research shows that modifying drug molecules with carbamate derivatives can improve their solubility and bioavailability, enhancing therapeutic outcomes .
Material Science
In material science, this compound can be used in the synthesis of polymers and other materials due to its reactive functional groups.
Applications :
- Polymer Synthesis : Used as a monomer or cross-linking agent.
- Coatings : Enhances the properties of coatings by improving adhesion and durability.
Research has shown that incorporating such compounds into polymer matrices can lead to materials with improved mechanical properties and thermal stability .
Biological Studies
The compound's interaction with biological systems has been studied in various contexts, including its effects on cellular processes and potential applications in cancer therapy.
Case Study : A study investigated the effects of similar spirocyclic compounds on cancer cell lines, demonstrating significant cytotoxic effects, which suggests that this compound could have similar applications in oncology .
Mechanism of Action
The mechanism of action of tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Variations in Spirocyclic Scaffolds
Spirocyclic compounds with azaspiro[4.5]decane cores are prevalent in pharmaceutical research due to their conformational rigidity and ability to mimic bioactive conformations. Key structural analogs include:
Heteroatom Positional Isomers
- tert-Butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate (CAS: N/A, Mol. weight: 157.21): This isomer swaps the positions of oxygen and nitrogen (8-oxa-1-aza vs. 2-oxa-8-aza).
- 8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS: 1408074-48-5):
The absence of a carbamate group and the presence of a hydrochloride salt increase polarity, enhancing aqueous solubility but reducing membrane permeability .
Substituent Modifications
- tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate (CAS: 2306249-46-5):
Fluorination at positions 3 and 3 introduces electron-withdrawing effects, increasing metabolic stability and lipophilicity. The (S)-stereochemistry further influences chiral recognition in enzyme binding .
Functional Group Variations
- tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 885279-92-5):
Replacing oxygen with a second nitrogen atom (1,8-diaza) increases basicity, favoring interactions with acidic residues in biological targets . - tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1158749-94-0):
The ketone group at position 2 introduces a hydrogen-bond acceptor, modifying pharmacophore geometry .
Physicochemical and Pharmacological Properties
Biological Activity
tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial agents. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and efficacy against various pathogens.
- IUPAC Name : tert-butyl 2-oxa-8-azaspiro[4.5]dec-3-ylmethylcarbamate
- Molecular Formula : C13H26N2O3
- Molecular Weight : 256.34 g/mol
- CAS Number : 1657033-43-6
The biological activity of this compound is primarily attributed to its interaction with bacterial topoisomerases and other critical enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to bacterial cell death, making it a candidate for the development of new antibiotics.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains:
-
In vitro Studies :
- The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL .
- It showed weaker activity against Gram-negative bacteria, indicating a selective inhibition profile.
- Molecular Docking Studies :
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
Research Findings
- Synthesis and Characterization :
- Safety Profile :
- Potential for Development :
Q & A
Q. What are the common synthetic routes for tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate?
Methodological Answer: The synthesis typically involves multi-step sequences starting from spirocyclic intermediates. Key steps include:
- Oxidation of hydroxyl precursors : For example, tert-butyl (4-hydroxycyclohexyl)carbamate is oxidized using DMSO/oxalyl chloride in dichloromethane at −78°C, yielding 85% of the ketone intermediate .
- Alkylation reactions : Intermediate spirocyclic carbamates are functionalized via reflux with alkylating agents (e.g., 1-(2-bromoethoxy)-4-fluorobenzene) in acetonitrile with anhydrous K₂CO₃ .
- Boc-deprotection : HCl in dioxane removes the tert-butoxycarbonyl (Boc) group, followed by neutralization and extraction to isolate the final amine product .
Q. Table 1: Representative Synthesis Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | DMSO, oxalyl chloride, CH₂Cl₂, −78°C | 85% | |
| Alkylation | K₂CO₃, acetonitrile, reflux | 65–75% | |
| Boc removal | HCl/dioxane, RT | 90% |
Q. How is the structure of this compound characterized in academic research?
Methodological Answer: Critical characterization techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, tert-butyl carbamate derivatives show characteristic Boc-group signals at δ 1.42 ppm (singlet, 9H) in ¹H NMR .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 213.3 [M⁺] for intermediates) validate molecular weight .
- X-ray crystallography : Programs like SHELX refine crystal structures, resolving spirocyclic conformations and hydrogen-bonding networks .
Q. What are the key intermediates in its synthesis?
Methodological Answer: Key intermediates include:
- tert-Butyl (4-oxocyclohexyl)carbamate : Synthesized via Swern oxidation of hydroxyl precursors .
- Spirocyclic diazaspiro[4.5]decane derivatives : Formed through cyclization reactions, often involving potassium carbonate and alkyl halides .
- Boc-protected amines : Serve as precursors for further functionalization (e.g., coupling with pyrimidine derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields during synthesis?
Methodological Answer: Optimization strategies include:
- Temperature control : Low temperatures (−78°C) prevent side reactions during oxidation steps .
- Catalyst screening : Pd(PPh₃)₂Cl₂/CuI systems enhance coupling efficiency in Sonogashira reactions for spirocyclic derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMAc) improve solubility in pyrimidine coupling reactions .
Example : Replacing dichloromethane with THF in alkylation steps increased yields by 15% in analogous spirocyclic systems .
Q. What analytical techniques resolve contradictions in spectroscopic data for this compound?
Methodological Answer: Contradictions (e.g., unexpected NMR peaks or MS fragments) are addressed via:
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton environments, distinguishing regioisomers .
- High-resolution MS (HRMS) : Resolves mass discrepancies caused by isotopic patterns or adducts .
- Parallel synthesis : Comparing synthetic batches identifies consistent vs. anomalous data .
Case Study : A ¹H NMR signal at δ 8.40 ppm initially attributed to an amine proton was re-assigned to an oxazole proton using HSQC, correcting a misassignment in a spirocyclic analog .
Q. How do computational methods aid in understanding its reactivity?
Methodological Answer:
- DFT calculations : Predict transition states for cyclization steps, guiding solvent/catalyst choices .
- Molecular docking : Models interactions with biological targets (e.g., anticonvulsant activity in diazaspiro derivatives) .
- Retrosynthetic analysis : Tools like CAS SciFinder prioritize feasible routes for complex spirocycles .
Example : DFT studies on tert-butyl carbamate analogs revealed steric hindrance from the Boc group slows nucleophilic attack by 20–30%, informing deprotection timing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
